molecular formula C23H22N4O2 B7699714 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine

Cat. No. B7699714
M. Wt: 386.4 g/mol
InChI Key: OSUZDGSLRGGSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine, also known as MPO-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPO-1 is a small molecule that belongs to the class of oxadiazoles and pyridines. In

Mechanism of Action

The exact mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by this compound leads to the activation of apoptosis in cancer cells.
This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Activation of this pathway by this compound leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit the formation of new blood vessels (angiogenesis). In addition, this compound has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine is that it has shown promising results in a variety of scientific research applications, including cancer and neurodegenerative diseases. In addition, the synthesis of this compound is relatively straightforward and the yield and purity are high.
One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic properties. In addition, further research is needed to determine the optimal dosage and administration of this compound for different scientific research applications.

Future Directions

There are several future directions for the scientific research of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine. One area of research is to further investigate its potential therapeutic properties in cancer and neurodegenerative diseases. In addition, further research is needed to understand the mechanism of action of this compound and to optimize its therapeutic properties.
Another area of research is to develop new derivatives of this compound that may have improved therapeutic properties. For example, derivatives that are more selective for specific types of cancer cells or that have improved bioavailability may be developed.
Conclusion
In conclusion, this compound is a small molecule that has shown promising therapeutic properties in a variety of scientific research applications. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. Further research is needed to optimize its therapeutic properties and to develop new derivatives that may have improved efficacy.

Synthesis Methods

The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine involves a multistep process that starts with the reaction of 4-methoxybenzoyl hydrazide with ethyl 2-bromo-3-oxobutanoate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 2-chloro-3-(p-tolyl)pyridine to form the final product, this compound. The yield of this compound is around 50% with a purity of over 95%.

Scientific Research Applications

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(p-tolyl)ethyl)pyridin-2-amine has shown potential therapeutic properties in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. In addition, this compound has been shown to inhibit the growth of tumors in vivo in animal models.
Another area of research where this compound has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. This suggests that this compound may have neuroprotective properties that could be useful in the treatment of these diseases.

properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-6-8-17(9-7-15)16(2)25-22-20(5-4-14-24-22)23-26-21(27-29-23)18-10-12-19(28-3)13-11-18/h4-14,16H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUZDGSLRGGSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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